N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-dimethoxyethyl)ethanediamide
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Overview
Description
N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the tert-butyl group and the dimethoxyethyl group under controlled reaction conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-2,6-bis(2,4-dimethylbenzylidene)cyclohexanone
- 4-tert-butyl-2,6-bis(2-methoxybenzylidene)cyclohexanone
- 4,6-di-tert-butyl-2-methylphenol
Uniqueness
N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide is unique due to its thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-15(2,3)19-12(9-7-24-8-10(9)18-19)17-14(21)13(20)16-6-11(22-4)23-5/h11H,6-8H2,1-5H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPHEKFVXHBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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